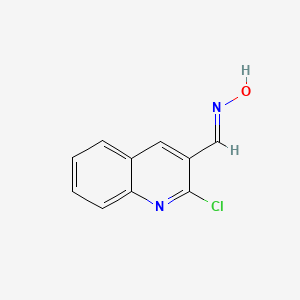

2-Chloro-3-quinolinecarboxaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXCDZMISQMMF-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities that span antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1] The versatility of the quinoline nucleus makes it a privileged scaffold in drug discovery, continually inspiring the development of novel synthetic methodologies.[2][3]

Among the myriad of functionalized quinolines, 2-chloro-3-quinolinecarboxaldehyde serves as a particularly valuable synthetic intermediate. The presence of both a reactive aldehyde group and a displaceable chlorine atom allows for a diverse range of chemical transformations, paving the way for the construction of complex molecular frameworks.[1][4][5] This guide provides a comprehensive, in-depth exploration of a fundamental reaction of this key intermediate: its conversion to 2-chloro-3-quinolinecarboxaldehyde oxime. This transformation is a critical step in the synthesis of various biologically significant compounds, including nitriles and other heterocyclic systems.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a detailed, step-by-step protocol but also a thorough understanding of the underlying chemical principles, safety considerations, and analytical validation required for the successful synthesis and characterization of this compound.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from 2-chloro-3-formyl-quinoline is a classic condensation reaction. The core of this transformation is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

The reaction proceeds as follows:

Step 1: Nucleophilic Addition The nitrogen atom of hydroxylamine (NH₂OH), possessing a lone pair of electrons, acts as a nucleophile. It attacks the partially positive carbonyl carbon of the 2-chloro-3-formyl-quinoline. This results in the formation of a tetrahedral intermediate, a carbinolamine. The nucleophilicity of the hydroxylamine is enhanced by the presence of the adjacent oxygen atom.[6]

Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, a process often facilitated by the solvent or a mild acid/base catalyst.

Step 3: Dehydration The resulting intermediate readily eliminates a molecule of water (dehydration). The hydroxyl group is protonated to form a good leaving group (H₂O), and the lone pair on the nitrogen atom forms a double bond with the carbon, leading to the formation of the oxime.

The overall reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction or to use an excess of one of the reactants.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 2-Chloro-3-formyl-quinoline | C₁₀H₆ClNO | 191.62 | 73434-75-0 | Starting material. Ensure high purity. |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Reagent. Corrosive and toxic. Handle with care.[7][8][9] |

| Sodium Acetate | CH₃COONa | 82.03 | 127-09-3 | Base catalyst. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Melting point apparatus

Step-by-Step Methodology

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (52.2 mmol) of 2-chloro-3-formyl-quinoline in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 4.3 g (62.6 mmol) of hydroxylamine hydrochloride and 5.1 g (62.6 mmol) of sodium acetate in 50 mL of aqueous ethanol (1:1 v/v). The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

2. Reaction Execution:

-

Slowly add the hydroxylamine hydrochloride/sodium acetate solution to the stirred solution of 2-chloro-3-formyl-quinoline at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

3. Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC plate (silica gel) and spot the starting material and the reaction mixture. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).

-

The reaction is considered complete when the spot corresponding to the starting material (2-chloro-3-formyl-quinoline) is no longer visible. The reaction time is typically 2-4 hours.

4. Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring.

-

A precipitate of the crude this compound will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

5. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C).

Safety Precautions

-

Hydroxylamine hydrochloride is corrosive, toxic, and a potential skin sensitizer.[7][8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this reagent in a well-ventilated fume hood.

-

2-Chloro-3-formyl-quinoline is an irritant. Avoid inhalation and contact with skin and eyes.

-

Ethanol is flammable. Keep away from open flames and ignition sources.

Analytical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates a high degree of purity. The reported melting point for this compound is typically in the range of 198-202 °C. |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and a distinct singlet for the oxime proton (-NOH), typically in the downfield region (around 11-12 ppm). The aldehyde proton peak (around 10 ppm) from the starting material should be absent. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the presence of the carbon atoms in the quinoline ring and the C=N bond of the oxime. The carbonyl carbon peak (around 190 ppm) of the starting aldehyde will be absent. |

| Infrared (IR) Spectroscopy | The IR spectrum should display a characteristic broad absorption band for the O-H stretch of the oxime group (around 3200-3400 cm⁻¹) and a C=N stretching vibration (around 1650 cm⁻¹). The strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) should be absent. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇ClN₂O), which is approximately 206.63 g/mol . |

Visualizing the Process

Chemical Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental Workflow for Oxime Synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides a valuable intermediate for further synthetic transformations in the pursuit of novel therapeutic agents. This guide has detailed a comprehensive protocol, grounded in established chemical principles, and has emphasized the importance of safety and thorough analytical characterization. By understanding the causality behind each experimental step, from the choice of base to the method of purification, researchers can confidently and efficiently produce this key building block. The provided workflows and characterization data serve as a reliable reference for scientists and professionals in the dynamic field of drug discovery and development.

References

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Patel, H., Gomasa, P., & Paresh, J. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 1639-1641. [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

-

Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-19. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2361-2364.

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

- Google Patents. (n.d.).

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

-

Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 534-540. [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

-

Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 534-540. [Link]

-

ChemTube3D. (n.d.). Oxime formation. [Link]

-

PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Technical Guide for Researchers

Abstract

2-Chloro-3-quinolinecarboxaldehyde oxime is a pivotal intermediate in the synthesis of complex heterocyclic systems, many of which are investigated for their potential as therapeutic agents. Its value lies in the versatile reactivity of the chloro, oxime, and quinoline functionalities, which serve as handles for molecular elaboration. Rigorous structural confirmation and purity assessment of this compound are non-negotiable prerequisites for its use in subsequent synthetic stages and drug discovery pipelines. This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and data interpretation, offering a self-validating protocol for researchers, scientists, and drug development professionals. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy for unambiguous structural elucidation.

Introduction: The Quinoline Scaffold and the Role of the Oxime Intermediate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel quinoline-based compounds is therefore an area of intense research.

2-Chloro-3-quinolinecarboxaldehyde serves as a common precursor, typically synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[1][2][3] The conversion of this aldehyde to its oxime derivative, this compound, dramatically expands its synthetic utility. The oxime functional group can participate in a variety of transformations, including Beckmann rearrangements, reductions to amines, and cycloaddition reactions, paving the way for the creation of diverse molecular libraries.

Given its role as a foundational building block, ensuring the structural integrity of this compound is of paramount importance. Spectroscopic analysis provides the definitive proof of structure and purity required for reliable and reproducible research.

Synthetic Pathway and Quality Control Checkpoints

The synthesis is a two-step process. Understanding this pathway is crucial as it informs the expected spectroscopic changes at each stage.

-

Step 1: Vilsmeier-Haack Reaction. Substituted acetanilides are treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to yield 2-Chloro-3-quinolinecarboxaldehyde.[2][3]

-

Step 2: Oximation. The resulting aldehyde is then condensed with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a mild base to neutralize the released HCl, yielding the target oxime.

Spectroscopic characterization serves as a critical quality control gate after the oximation step to confirm the complete conversion of the aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Principle and Purpose

¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this specific transformation, NMR is used to verify:

-

The disappearance of the highly deshielded aldehyde proton signal.

-

The appearance of the oxime proton (CH=NOH) and the hydroxyl proton (N-OH).

-

The shift in the corresponding carbon signal from an aldehyde to an oxime carbon.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the dried, purified sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice. Its ability to form hydrogen bonds slows down the chemical exchange of the oxime's N-OH proton, making it observable as a distinct, often broad, singlet. In contrast, this proton may be broadened into the baseline or absent in chloroform-d (CDCl₃) due to rapid exchange.

-

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition (¹H):

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 16-32, depending on sample concentration.

-

-

Acquisition (¹³C):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon septet at 39.52 ppm.

Data Interpretation and Expected Results

The key is to compare the product spectrum to that of the starting aldehyde.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Oximation |

|---|---|---|---|---|

| ~11.5 - 12.0 | Broad Singlet | 1H | N-OH | Appearance: Confirms the presence of the hydroxyl group of the oxime. |

| ~8.8 - 9.0 | Singlet | 1H | H4 | Quinoline ring proton adjacent to the oxime-bearing carbon. |

| ~8.5 - 8.7 | Singlet | 1H | CH =NOH | Appearance & Shift: Replaces the aldehyde proton. It is upfield from the original aldehyde proton (~10.5 ppm).[3] |

| ~7.8 - 8.2 | Multiplet | 4H | H5, H6, H7, H8 | Aromatic protons of the quinoline core. |

| ~10.5 | Singlet | 1H | CHO | Disappearance: The key indicator of complete reaction.[1] |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Oximation |

|---|---|---|

| ~145 - 150 | C =NOH | Appearance & Shift: Replaces the aldehyde carbonyl carbon. Significantly upfield from the aldehyde. |

| ~120 - 150 | Aromatic & Quinoline Carbons | Multiple signals corresponding to the 9 other carbons of the quinoline ring system. |

| ~189 | CHO | Disappearance: Confirms loss of the aldehyde carbonyl.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence and absence of key functional groups.

Principle and Purpose

FT-IR measures the absorption of infrared radiation by molecular vibrations. It is exceptionally useful for tracking the conversion of the aldehyde's carbonyl group to the oxime's C=N and O-H groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Causality: ATR is a modern, preferred technique as it requires minimal sample preparation (no KBr pellets) and is non-destructive.[4]

-

-

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and lower the anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

-

Data Processing: The instrument software automatically performs a background subtraction.

Data Interpretation and Expected Results

The comparison between the spectra of the starting material and the product is definitive.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale for Oximation |

|---|---|---|---|

| 3200 - 3400 (Broad) | O-H stretch | N-O-H | Appearance: A strong, broad peak indicating the presence of the hydroxyl group. |

| ~3050 | C-H stretch | Aromatic C-H | Unchanged from starting material. |

| ~1640 - 1670 | C=N stretch | C=N -OH | Appearance: A new peak, confirming the imine-like bond of the oxime. |

| ~1580 | C=C stretch | Aromatic C=C | Unchanged from starting material.[1] |

| ~930 - 960 | N-O stretch | N-O -H | Appearance: A characteristic stretch for the oxime N-O bond. |

| ~760 | C-Cl stretch | C-Cl | Unchanged from starting material.[1] |

| ~1690 (Strong) | C=O stretch | Aldehyde C=O | Disappearance: The most crucial confirmation of reaction completion.[3] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the ultimate confirmation of the molecular formula.

Principle and Purpose

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique directly verifies the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrument: A mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap).

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in positive ion mode. The molecule will likely protonate to form the [M+H]⁺ ion.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: Determine the m/z of the most abundant ions.

Data Interpretation and Expected Results

-

Molecular Formula: C₁₀H₇ClN₂O

-

Monoisotopic Mass: 206.0247 g/mol

-

Expected Ion: In positive mode ESI, the primary observed ion should be the protonated molecule, [M+H]⁺, at m/z 207.0325 .

-

Isotopic Pattern: A critical self-validating feature is the chlorine isotope pattern. Two peaks will be observed:

-

The M peak (containing ³⁵Cl) at m/z ~207.

-

The M+2 peak (containing ³⁷Cl) at m/z ~209.

-

The intensity ratio of these two peaks must be approximately 3:1 , which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This pattern provides unambiguous confirmation of the presence of one chlorine atom.

-

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The power of this workflow lies in the corroboration of data from all methods.

This integrated approach provides a robust and self-validating system:

-

MS confirms the correct molecular weight and the presence of one chlorine atom.

-

FT-IR confirms the successful conversion of the aldehyde C=O to the oxime's O-H and C=N functional groups.

-

NMR provides the final, detailed map of the molecule, confirming the specific location of the oxime group at the C3 position and the overall integrity of the quinoline scaffold.

By following this guide, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent research and development efforts.

References

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

-

PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

Sources

Infrared (IR) spectroscopy of 2-Chloro-3-quinolinecarboxaldehyde oxime

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-3-quinolinecarboxaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinolines and their derivatives are core scaffolds in numerous pharmacologically active agents, making their structural elucidation paramount.[1] This document, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectra. We will dissect the molecule's functional groups, predict their characteristic IR absorption frequencies with justifications grounded in established spectroscopic principles, and provide a self-validating experimental protocol for acquiring a high-quality spectrum. The guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule and its analogs, ensuring scientific integrity in their synthetic and analytical workflows.

Introduction: The Significance of the Quinoline Oxime Scaffold

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific molecule of interest, this compound, is derived from 2-chloro-3-quinolinecarboxaldehyde, a versatile synthetic intermediate.[2][3] The introduction of an oxime functional group (-CH=N-OH) at the 3-position significantly alters the molecule's electronic properties and introduces new hydrogen bonding capabilities, making it a candidate for novel therapeutic applications or as a ligand in coordination chemistry.

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural verification of such synthesized molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), IR spectroscopy provides a unique "fingerprint" of a compound's functional groups. For a molecule like this compound, IR analysis is critical for confirming the successful conversion of the aldehyde precursor to the oxime and verifying the integrity of the core heterocyclic structure.

Molecular Structure and Theoretical Vibrational Analysis

To interpret the IR spectrum of this compound, we must first understand its structure and the expected vibrational modes of its constituent parts. The key functional groups are the quinoline ring system, the aromatic C-Cl bond, and the aldoxime group.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Foreword: The Analytical Imperative for Quinoline Scaffolds in Drug Discovery

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2] The compound 2-Chloro-3-quinolinecarboxaldehyde, a versatile synthetic intermediate, allows for extensive functionalization, giving rise to novel derivatives with significant pharmacological potential.[3][4] Its oxime derivative, 2-Chloro-3-quinolinecarboxaldehyde oxime, introduces a nucleophilic nitrogen atom, further expanding its utility as a precursor for complex heterocyclic systems in drug development programs.[1]

A rigorous and unambiguous structural characterization of such pivotal intermediates is not merely a procedural formality; it is the bedrock upon which successful drug discovery campaigns are built. Mass spectrometry (MS) stands as a paramount analytical technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in both theoretical principles and practical, field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage MS for the definitive identification and characterization of this important molecular scaffold.

Foundational Principles: Understanding the Analyte and the Technique

Before delving into the specifics of the mass spectrometric workflow, it is crucial to understand the inherent chemical properties of this compound and how they dictate the analytical strategy.

The Molecular Profile of this compound

The analyte is a quinoline ring substituted with a chlorine atom at the 2-position and an oxime functional group at the 3-position, derived from the corresponding carboxaldehyde. The presence of the quinoline core, a halogen atom, and the oxime moiety will each impart distinct characteristics to its mass spectrum.

-

Quinoline Core: A stable aromatic system that will likely remain intact as a major fragment.

-

Chlorine Atom: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, with isotopic peaks separated by 2 Da.

-

Oxime Group (-CH=NOH): This group is susceptible to characteristic fragmentations, including the loss of hydroxyl (-OH) and nitric oxide (-NO) radicals.

Strategic Selection of Ionization Techniques

The choice of ionization method is critical for obtaining high-quality, interpretable mass spectra. For a molecule of this nature, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

-

Electrospray Ionization (ESI): ESI is an excellent choice for this polar molecule, capable of producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with high efficiency and minimal fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative, particularly if the analyte is less polar or if ESI efficiency is low. It also typically yields [M+H]⁺ ions.

-

Electron Ionization (EI): While a "harder" technique that induces significant fragmentation, EI can provide a wealth of structural information.[5] The resulting fragmentation pattern serves as a reproducible "fingerprint" for the compound.

Experimental Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the comprehensive mass spectrometric analysis of this compound.

Sample Preparation

-

Solvent Selection: Dissolve the synthesized and purified this compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is recommended to promote ionization.

-

Concentration: Prepare a stock solution at a concentration of 1 mg/mL. From this, create a working solution for infusion or LC-MS analysis at a concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS inlet.

Mass Spectrometer Configuration (ESI-Q-TOF)

The following parameters are provided as a robust starting point for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which offers high resolution and accurate mass capabilities, crucial for formula determination.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The basic nitrogen of the quinoline ring and oxime group are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | Facilitates the formation of fine droplets. |

| Drying Gas (N₂) | 8 - 10 L/min | Aids in solvent evaporation and desolvation of ions. |

| Drying Gas Temp. | 180 - 220 °C | Ensures complete desolvation without inducing thermal degradation. |

| MS Scan Range | m/z 50 - 500 | Covers the expected molecular ion and its fragments. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Provides controlled fragmentation for structural elucidation. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of both low-energy and high-energy fragments in a single run. |

Data Acquisition and Analysis Workflow

The logical flow of data acquisition is critical for a thorough analysis.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target oxime.

Key Predicted Fragmentations:

-

m/z 190.0 (Loss of •OH): A common fragmentation for oximes is the radical loss of a hydroxyl group, resulting in a stable iminium ion.

-

m/z 189.0 (Loss of H₂O): The loss of a neutral water molecule is also a highly probable event, leading to the formation of a nitrile-substituted quinoline cation.

-

m/z 177.0 (Loss of •NO): Cleavage of the N-O bond can result in the loss of a nitric oxide radical.

-

m/z 162.0 (from m/z 189.0, Loss of HCN): Following the initial loss of water to form the nitrile, the quinoline ring itself can undergo fragmentation, with a characteristic loss of HCN. [5]* m/z 127.0 (from m/z 162.0, Loss of Cl): Subsequent loss of the chlorine atom from the quinoline fragment would yield the bare quinoline cation.

Trustworthiness and Self-Validation

The protocol described is designed to be inherently self-validating through a system of checks and balances:

-

Orthogonal Confirmation: The molecular formula is confirmed by two independent pieces of data: the accurate mass of the molecular ion and its characteristic chlorine isotopic pattern.

-

Logical Fragmentation: The observed fragments in the MS/MS spectrum must correspond logically to the proposed structure. The presence of fragments resulting from losses of •OH, H₂O, and •NO provides strong evidence for the oxime moiety, while the eventual observation of the quinoline core confirms the scaffold.

-

Reference Comparison: When possible, comparing the acquired spectrum to a reference spectrum from a known standard or a spectral library provides the ultimate confirmation.

Conclusion: A Powerful Tool for a Privileged Scaffold

The mass spectrometric analysis of this compound, when approached with a systematic and well-reasoned strategy, provides unequivocal structural confirmation. By leveraging high-resolution mass spectrometry and controlled fragmentation experiments, researchers can confidently verify the identity and purity of this critical intermediate, thereby ensuring the integrity of their synthetic pathways and the quality of their lead compounds. The methodologies detailed in this guide offer a robust framework for the analysis of this and related quinoline derivatives, empowering scientists in their pursuit of novel therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-28. [Link]

-

Marella, A., et al. (2013). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

Gyepes, A., & Pevec, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-20. [Link]

-

Pawar, S. S., & Vibhute, Y. B. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-97. [Link]

-

Shiri, M., et al. (2018). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

-

Unknown Author. (n.d.). MASS spectrum of quinoline (Q) derivative. ResearchGate. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chempap.org [chempap.org]

A Technical Guide to the Solubility and Stability of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 2-Chloro-3-quinolinecarboxaldehyde oxime. While this specific derivative has limited direct characterization in published literature, this document leverages established chemical principles of the quinoline core, the oxime functional group, and its parent aldehyde to construct a robust predictive framework. It is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for empirical determination of these critical physicochemical parameters. The guide explains the causality behind experimental design, outlines self-validating analytical workflows, and provides a foundation for advancing this compound through the pre-formulation and development pipeline.

Introduction and Physicochemical Foundation

2-Chloro-3-quinolinecarboxaldehyde is a well-established synthetic intermediate, utilized in the construction of a diverse range of fused heterocyclic systems and compounds with potential biological activity.[1][2] Its oxime derivative, this compound, represents a logical next-generation molecule for further functionalization or screening. The introduction of the oxime group (C=N-OH) fundamentally alters the electronic and steric properties of the parent aldehyde, impacting its potential as a ligand, its hydrogen-bonding capabilities, and, critically, its physicochemical properties.

Understanding the solubility and stability of any new chemical entity (NCE) is a cornerstone of early-stage drug development. These parameters dictate formulation strategies, bioavailability, storage conditions, and shelf-life. This guide provides the theoretical basis and practical methodologies to thoroughly characterize this compound.

Molecular Profile

The structure combines a planar, aromatic, and relatively lipophilic 2-chloroquinoline core with a polar, hydrogen-bonding oxime functional group. This duality will govern its behavior in various solvent systems and its susceptibility to specific degradation pathways.

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₇ClN₂O | Calculated |

| Molecular Weight | 206.63 g/mol | Calculated |

| Parent Aldehyde CAS | 73568-25-9 | [3] |

| Oxime CAS | 93299-49-1 | [4] |

| Appearance (Predicted) | Colorless to pale yellow crystals | Analog-based |

| Key Functional Groups | Quinoline, Chloro, Aldoxime | - |

Solubility Profile: A Methodological Approach

The solubility of this compound is predicted to be low in aqueous media due to the dominant hydrophobic character of the fused ring system. However, the oxime moiety provides a site for hydrogen bonding, potentially improving solubility in polar protic solvents and select aqueous buffers.

Rationale for Solvent Selection

A standard panel of solvents is recommended to build a comprehensive solubility profile relevant to both chemical synthesis and pharmaceutical formulation.

-

Aqueous Buffers (pH 2.0, 7.4, 9.0): To assess solubility under physiologically relevant pH conditions and to understand the impact of potential ionization.

-

Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis, purification, and initial formulation screening.[5]

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): High solubilizing power, often used for creating stock solutions for biological screening.[1]

-

Non-Polar Solvents (Toluene, Dichloromethane): To understand the lipophilic character of the compound.[1]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a standard, efficient method for determining kinetic solubility using a 96-well plate format and UV-Vis spectrophotometry.

Step 1: Preparation of Stock Solution

-

Accurately weigh ~5 mg of this compound.

-

Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20 mM). Ensure complete dissolution.

Step 2: Plate Preparation

-

Dispense 198 µL of each selected test solvent (aqueous buffers, organic solvents) into designated wells of a 96-well UV-transparent plate.

-

Prepare a set of wells for a standard curve by serially diluting the DMSO stock solution into DMSO.

Step 3: Compound Addition & Incubation

-

Add 2 µL of the DMSO stock solution to the wells containing the test solvents. This initiates precipitation of the compound in non-solubilizing media.

-

Seal the plate and shake at room temperature (~300 rpm) for 2 hours to allow the system to reach equilibrium.

Step 4: Measurement and Analysis

-

Measure the absorbance of each well using a plate reader at the compound's λ_max (determined by a preliminary UV scan).

-

Centrifuge the plate to pellet any precipitated solid.

-

Transfer the supernatant to a new plate and re-measure the absorbance. The difference in absorbance is minimal if the compound is fully soluble.

-

Calculate the concentration in each well against the standard curve prepared in DMSO. The resulting value is the kinetic solubility in that solvent.

Visualization: Solubility Assessment Workflow

Caption: Workflow for the kinetic solubility assay.

Stability Profile and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule, as mandated by ICH guidelines (Q1A/Q1B).[6][7] The primary points of lability in this compound are the oxime C=N bond and, to a lesser extent, the C-Cl bond on the quinoline ring.

Predicted Degradation Pathways

-

Hydrolysis: This is the most anticipated degradation pathway for oximes.[8] Acid-catalyzed hydrolysis will likely revert the oxime to the parent 2-Chloro-3-quinolinecarboxaldehyde and hydroxylamine.[8][9][10] The reaction is generally much slower under neutral or basic conditions.[10][11]

-

Oxidation: The nitrogen atoms in both the quinoline ring and the oxime group can be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative cleavage products.[12][13]

-

Photolysis: Quinoline-containing compounds are known to be photoreactive and can undergo degradation upon exposure to UV or visible light.[14][15] The specific pathway would need to be determined empirically.

Visualization: Potential Degradation Pathways

Caption: Predicted degradation pathways for the target compound.

Experimental Protocol: Forced Degradation Study

This protocol requires a validated stability-indicating analytical method (see Section 4.0) to quantify the parent compound and detect degradants.

Objective: To degrade the sample by approximately 5-20% under each stress condition.

1. Sample Preparation:

-

Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N HCl. Heat at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N NaOH. Heat at 60°C.

-

Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water. Heat at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution at 60°C, protected from light.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

3. Time Points and Analysis:

-

Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

-

For acid/base samples, neutralize the aliquot before analysis.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze by the stability-indicating HPLC method, monitoring for the decrease in the parent peak area and the appearance of new peaks.

Data Summary Format

| Stress Condition | Duration (hr) | Temperature (°C) | % Degradation | No. of Degradants Detected | Comments |

| 1.0 N HCl | 24 | 60 | Result | Result | Significant degradation expected. |

| 1.0 N NaOH | 24 | 60 | Result | Result | Slower degradation than acid expected. |

| Water | 48 | 60 | Result | Result | Minimal degradation expected. |

| 10% H₂O₂ | 24 | RT | Result | Result | Degradation potential is moderate. |

| Thermal | 48 | 60 | Result | Result | Expected to be relatively stable. |

| Photolytic | ICH Standard | RT | Result | Result | Potential for degradation.[14] |

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard.

Rationale and Starting Conditions

-

Technique: RP-HPLC offers excellent resolving power for separating compounds of varying polarity.

-

Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for retaining the aromatic quinoline structure.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (acetonitrile or methanol) will be required to elute the parent compound and resolve it from more polar degradation products (like the parent aldehyde).

-

Detection: The quinoline ring system is a strong chromophore. A UV detector set at a wavelength between 254 nm and 320 nm should provide excellent sensitivity.

Visualization: Analytical Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Forward Outlook

This guide establishes a predictive and practical framework for characterizing the solubility and stability of this compound. Based on the chemical nature of its constituent parts, the compound is anticipated to exhibit low aqueous solubility and a primary degradation pathway involving acid-catalyzed hydrolysis of the oxime functional group. The provided experimental protocols for solubility screening and forced degradation studies offer a clear, efficient path for empirical validation. The successful execution of these studies, underpinned by a robust, stability-indicating analytical method, will generate the critical data necessary to support the continued development of this compound for its intended scientific or therapeutic application.

References

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]

-

Gorbunov, D. A., et al. (2021). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

-

Wikipedia. Oxime. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]

-

Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E. [Link]

-

PubChem. 2-Chloro-3-quinolinecarboxaldehyde. [Link]

-

Christenson, I. (1970). Studies on the decomposition of the oxime HI 6 in aqueous solution. Acta Pharmaceutica Suecica. [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

Johnson, J. E., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Journal of Organic Chemistry. [Link]

-

ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. [Link]

-

Accounts of Chemical Research. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. [Link]

-

MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

-

SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

-

ResearchGate. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. [Link]

-

MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

ResearchGate. (2017). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

-

ResearchGate. (2012). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. [Link]

-

MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

-

National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Journal of the American Chemical Society. (2004). O−H Bond Dissociation Enthalpies in Oximes: Order Restored. [Link]

-

RSC Publishing. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. [Link]

-

Hypha Discovery Blogs. (2022). Metabolism of five membered nitrogen containing heterocycles. [Link]

-

Chemical Science (RSC Publishing). (2018). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ACS Publications. (2026). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). [Link]

-

ResearchGate. (2013). Recent Advances in the Chemistry of Oximes. [Link]

-

MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. [Link]

-

Asian Journal of Research in Chemistry. (2022). Forced Degradation Study: An Important Tool in Drug Development. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 93299-49-1 [chemicalbook.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Oxime - Wikipedia [en.wikipedia.org]

- 9. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

Vilsmeier-Haack synthesis of 2-chloro-3-formyl-quinoline precursors

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-3-Formyl-Quinoline Precursors

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formyl-quinolines. These compounds are highly valuable precursors in medicinal chemistry and drug development, serving as versatile scaffolds for a diverse range of biologically active molecules. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical optimization parameters, and highlight the synthetic utility of the resulting products.

The Strategic Importance of 2-Chloro-3-Formyl-Quinolines

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 2-chloro-3-formyl-quinoline structure is particularly strategic for drug development professionals. The chloro group at the 2-position acts as a proficient leaving group for nucleophilic substitution, while the formyl (aldehyde) group at the 3-position is a versatile handle for a myriad of chemical transformations, such as condensations, oxidations, and reductions.[4]

The Vilsmeier-Haack reaction provides one of the most efficient and direct methods for constructing this bifunctional scaffold from readily available N-arylacetamides (acetanilides).[4] This one-pot cyclization is a powerful tool for generating complex heterocyclic systems.[5]

The Vilsmeier-Haack Reaction: A Mechanistic Dissection

The synthesis is not a simple formylation but a sophisticated cascade involving the formation of a potent electrophile followed by a double formylation, intramolecular cyclization, and subsequent elimination. The entire process can be understood in two primary stages.

Stage 1: Formation of the Electrophilic Vilsmeier Reagent

The reaction is initiated by the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction, typically performed at low temperatures (0-5 °C), generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5] While its exact structure has been a subject of study, it is widely accepted to exist as an imidoyl chloride salt, which is the active electrophile in the reaction.[5]

Stage 2: Electrophilic Substitution and Cyclization of the N-Arylacetamide

The N-arylacetamide substrate, possessing an activated aromatic ring, attacks the Vilsmeier reagent. The reaction proceeds through a double formylation and an intramolecular cyclization to construct the quinoline core.[4] The electron-donating nature of the acetamido group facilitates the initial electrophilic aromatic substitution. The subsequent steps involve the formation of a second iminium intermediate, cyclization onto the aromatic ring, and finally, elimination and hydrolysis during workup to yield the stable 2-chloro-3-formyl-quinoline aromatic system.[4]

Caption: The Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Field-Proven Experimental Protocol

This protocol is a robust, two-stage procedure that has been validated for the synthesis of a variety of substituted 2-chloro-3-formyl-quinolines.[6][7]

Stage I: Synthesis of the N-Arylacetamide Precursor

Causality: This initial step prepares the necessary starting material. While many acetanilides are commercially available, this procedure ensures high purity and is essential for derivatives not readily sourced.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired substituted aniline (1.0 eq), acetic anhydride (1.1 eq), and a catalytic amount of glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (typically 80-90 °C) for 60-90 minutes.[6][7] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling slightly, pour the hot reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.[7] This will cause the acetanilide product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from boiling water or a dilute ethanol/water mixture to yield the pure N-arylacetamide.[7]

Stage II: Vilsmeier-Haack Cyclization

Causality: This is the core cyclization step. Strict temperature control during reagent formation is critical to prevent decomposition, and the final basic work-up is non-negotiable for product isolation.

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and a drying tube, place anhydrous DMF (used as both reagent and solvent). Cool the flask to 0-5 °C in an ice-salt bath.[7]

-

POCl₃ Addition: Add POCl₃ (molar ratio discussed in Section 4) dropwise via the dropping funnel to the cooled DMF with constant stirring.[7] Maintain the temperature below 10 °C throughout the addition. The formation of the Vilsmeier reagent is an exothermic process.

-

Substrate Addition: Once the POCl₃ addition is complete, add the N-arylacetamide precursor (from Stage I) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90 °C and reflux for 4-10 hours.[6] The optimal time depends on the substrate (see Section 4). Monitor the reaction's completion using TLC.

-

Quenching and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.[8] This step hydrolyzes the reaction intermediate and quenches any remaining Vilsmeier reagent. Pouring the hot solution directly onto ice can also be effective and may lead to immediate precipitation.[8]

-

Basification and Isolation: The product often exists as a protonated quinolinium salt in the acidic mixture.[8] Therefore, it is essential to basify the solution to a pH of 9-10 using a cold concentrated NaOH solution. This deprotonates the product, causing it to precipitate as a solid.[8] Collect the precipitate by vacuum filtration and wash with abundant cold water until the filtrate is neutral.

-

Purification: The crude 2-chloro-3-formyl-quinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[8]

Caption: General experimental workflow for quinoline synthesis.

Optimization Strategies and Critical Parameters

The success and efficiency of the Vilsmeier-Haack synthesis are highly dependent on several key parameters. Understanding these factors allows for rational optimization and troubleshooting.

Effect of Substituents on the Aryl Ring

The electronic nature of the substituents on the starting N-arylacetamide has a profound impact on the reaction outcome.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring towards electrophilic substitution, generally leading to higher yields and significantly shorter reaction times.[4]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) deactivate the ring, making the reaction more sluggish and often resulting in lower yields.[9]

| Substituent on Acetanilide | Position | Relative Reactivity/Yield |

| Methoxy (-OCH₃) | meta | Very High |

| Methyl (-CH₃) | ortho/para | High |

| Unsubstituted | - | Moderate |

| Chloro (-Cl) | para | Low to Moderate |

| Bromo (-Br) | para | Low to Moderate |

| Data compiled and adapted from scientific literature.[4] Yields are representative and can vary. |

Stoichiometry of Phosphorus Oxychloride (POCl₃)

The molar ratio of POCl₃ to the acetanilide substrate is a critical variable that must be optimized. Insufficient POCl₃ will lead to incomplete reaction, while a large excess can sometimes promote side reactions. An optimal ratio is crucial for maximizing yield.

| Moles of POCl₃ per mole of Substrate | Yield of 2-chloro-7-methoxy-3-formylquinoline (%) |

| 3 | 42 |

| 5 | 58 |

| 8 | 75 |

| 10 | 82 |

| 12 | 85 |

| 15 | 80 |

| This table summarizes the effect of varying POCl₃ on the yield from m-methoxyacetanilide at 90°C. Data sourced from reference.[4] |

Based on empirical data, a ratio of 10-12 mole equivalents of POCl₃ often provides the maximum yield for activated substrates.

Troubleshooting Common Issues

-

Low or No Yield: This is often a problem with deactivated substrates (containing EWGs).[9] Potential solutions include increasing the reaction time, elevating the temperature slightly (e.g., to 100-110 °C), or increasing the mole equivalents of the Vilsmeier reagent.

-

Failure to Precipitate After Ice Quench: The product is likely soluble in the acidic medium as a quinolinium salt.[8] The remedy is to proceed with basification using a strong base like NaOH until the solution is strongly alkaline (pH > 9), which should force precipitation.[8]

-

Impure Product (Oily or Dark Solid): This can result from side reactions or incomplete hydrolysis. Ensure the work-up is thorough, with sufficient washing. Purification via column chromatography is recommended over recrystallization for difficult-to-purify mixtures.[8]

Synthetic Applications in Drug Development

The 2-chloro-3-formyl-quinoline core is a powerful synthon for building diverse molecular libraries. The two functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

-

Nucleophilic Substitution at C2: The 2-chloro group is readily displaced by a wide range of nucleophiles (O, N, S), enabling the introduction of various side chains to modulate pharmacological activity.[4]

-

Transformations of the C3-Formyl Group: The aldehyde can be converted into other functional groups such as carboxylic acids, nitriles, oximes, or used in condensation reactions (e.g., Schiff base formation) to append other heterocyclic systems.[7]

This synthetic versatility has enabled the development of quinoline-based compounds with potent biological activities, making the Vilsmeier-Haack synthesis a cornerstone reaction for medicinal chemists in this field.[1][2]

References

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters. Available at: [Link]

-

Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate. Available at: [Link]

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Synthesis and Mechanistic Profile of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Scaffold for Therapeutic Innovation

Abstract

This in-depth technical guide delineates the mechanism of oxime formation from 2-chloro-3-quinolinecarboxaldehyde, a pivotal reaction in the synthesis of novel therapeutic agents. The quinoline moiety, a privileged scaffold in medicinal chemistry, imbues its derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive exploration of the reaction kinetics, the electronic influence of the quinoline core, and a detailed, field-proven experimental protocol for the synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their therapeutic discovery pipelines.

Introduction: The Significance of Quinoline Oximes in Drug Discovery

The quinoline ring system is a cornerstone of many natural products and synthetic drugs, recognized for its broad pharmacological potential.[1] The incorporation of an oxime functional group onto the quinoline scaffold, specifically at the 3-position, generates a molecule with significant potential for further chemical modification and biological activity. Oximes themselves are not merely synthetic intermediates but can exhibit a range of biological effects and serve as critical pharmacophores.[6] Notably, derivatives of 2-chloro-3-formyl quinoline, including oxime esters, have demonstrated promising anticancer properties, highlighting the therapeutic relevance of this chemical class.[7] This guide will provide the foundational knowledge required to synthesize and understand the formation of this compound, a key building block for novel drug candidates.

The Reaction Mechanism: A Stepwise Exploration

The formation of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction that proceeds in a two-step mechanism: nucleophilic addition followed by dehydration. The unique electronic properties of the 2-chloro-3-quinolinecarboxaldehyde substrate play a crucial role in modulating the reactivity of the carbonyl group and influencing the reaction kinetics.

Electronic Landscape of 2-Chloro-3-quinolinecarboxaldehyde

The electrophilicity of the carbonyl carbon in 2-chloro-3-quinolinecarboxaldehyde is significantly enhanced by the electron-withdrawing nature of the quinoline ring system and the 2-chloro substituent. The nitrogen atom in the quinoline ring exerts an inductive electron-withdrawing effect, which is further amplified by the strongly electronegative chlorine atom at the 2-position. This cumulative electron withdrawal polarizes the C=O bond, rendering the carbonyl carbon more susceptible to nucleophilic attack. It has been observed that aromatic aldehydes bearing electron-withdrawing groups generally exhibit higher yields and shorter reaction times in analogous condensation reactions.[8]

Step 1: Nucleophilic Attack and Formation of the Hemiaminal Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) at the electrophilic carbonyl carbon of 2-chloro-3-quinolinecarboxaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible and its rate is dependent on the nucleophilicity of the hydroxylamine.

Step 2: Acid-Catalyzed Dehydration to the Oxime

The hemiaminal intermediate is unstable and readily undergoes dehydration to form the final oxime product. This elimination of a water molecule is the rate-determining step and is typically acid-catalyzed. Protonation of the hydroxyl group of the hemiaminal by an acid catalyst converts it into a good leaving group (H₂O), facilitating its departure and the subsequent formation of the C=N double bond of the oxime.

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium. A delicate balance must be achieved for optimal reaction kinetics.[9]

-

Acidic Conditions (Optimal pH ~4.5): Mildly acidic conditions are ideal as they provide the necessary protons to catalyze the dehydration of the hemiaminal intermediate.[9]

-

Highly Acidic Conditions (pH < 3): If the medium is too acidic, the hydroxylamine nucleophile will be protonated to form the non-nucleophilic hydroxylammonium ion (NH₃OH⁺), which will significantly slow down or inhibit the initial nucleophilic attack.[9]

-

Neutral or Basic Conditions: In the absence of an acid catalyst, the dehydration of the hemiaminal is slow. While a base can be used to deprotonate hydroxylamine hydrochloride to the more nucleophilic free hydroxylamine, an acid catalyst is still generally required for efficient dehydration.

Figure 1. Reaction mechanism of oxime formation.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a synthesis of established methodologies for oxime formation and reactions with 2-chloro-3-quinolinecarboxaldehyde derivatives.[6][10][11][12]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Source |

| 2-Chloro-3-quinolinecarboxaldehyde | 191.61 | ≥98% | Commercially available |

| Hydroxylamine hydrochloride (NH₂OH·HCl) | 69.49 | ≥99% | Commercially available |

| Pyridine | 79.10 | ≥99% | Anhydrous |

| Ethanol | 46.07 | ≥99.5% | Absolute |

| Deionized Water | 18.02 | - | - |

| Dichloromethane (DCM) | 84.93 | ≥99.5% | ACS Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ≥99% | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-quinolinecarboxaldehyde (e.g., 1.92 g, 10 mmol) in absolute ethanol (40 mL).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol, 1.2 equivalents). Subsequently, add pyridine (e.g., 0.95 mL, 12 mmol, 1.2 equivalents) dropwise to the stirring mixture. Pyridine acts as a base to liberate the free hydroxylamine from its hydrochloride salt and can also serve as a mild acid catalyst upon protonation.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[6][10]

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation and Isolation: Pour the concentrated reaction mixture into ice-cold deionized water (100 mL) with constant stirring. A precipitate of the oxime should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the isolated solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Purification (if necessary): If further purification is required, the crude oxime can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Figure 2. Experimental workflow for the synthesis of this compound.

Data Presentation and Characterization

The synthesized this compound is expected to be a solid with a melting point in the range of 151-152 °C.[13] Spectroscopic analysis is crucial for confirming the structure and purity of the product.

Expected Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | A singlet for the oxime proton (-CH=NOH) in the range of δ 8.0-9.0 ppm. Aromatic protons of the quinoline ring will appear as multiplets in the region of δ 7.5-8.5 ppm. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent. |

| ¹³C NMR (in CDCl₃) | The carbon of the oxime group (-CH=NOH) is expected to resonate in the range of δ 145-155 ppm. Aromatic carbons of the quinoline ring will appear in the typical range of δ 120-150 ppm. |

| FT-IR (KBr) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the oxime. A characteristic C=N stretching vibration around 1620-1680 cm⁻¹. C-Cl stretching vibration around 750-800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₇ClN₂O, MW = 206.63 g/mol ). |

Therapeutic Potential and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The diverse biological activities associated with quinoline derivatives, including anticancer, antibacterial, and antifungal properties, make this molecule a valuable template for medicinal chemistry campaigns.[1][2][4][14][15][16]

-

Anticancer Applications: As previously mentioned, oxime ester derivatives of 2-chloro-3-formyl quinoline have shown notable anticancer activity.[7] Further derivatization of the oxime's hydroxyl group could lead to the discovery of novel compounds with enhanced potency and selectivity against various cancer cell lines.[14]

-

Antimicrobial Drug Discovery: The quinoline core is present in many antibacterial and antifungal drugs.[1][16] The synthesized oxime can be used as a precursor for a variety of heterocyclic compounds with potential antimicrobial efficacy. The evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi is a logical next step in exploring its therapeutic potential.

Conclusion